2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Overview
Description
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine (CPMTPE) is an organic compound that has been studied extensively in recent years. CPMTPE is a cyclopropylmethylpyrazole derivative, and its chemical structure is C11H14N2S. CPMTPE has been found to have a variety of potential applications in scientific research, and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been studied for its potential applications in scientific research, including as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is involved in the biosynthesis of purines, and inhibition of this enzyme has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been studied for its potential applications in the field of neuroscience, as it has been found to have neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is still not fully understood. However, it is believed that 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine acts as an inhibitor of DHFR, which is involved in the biosynthesis of purines. Inhibition of DHFR leads to decreased levels of purines, which can have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been found to have neuroprotective effects, which may be due to its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme has been found to have neuroprotective effects.
Biochemical and Physiological Effects
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been found to have a variety of biochemical and physiological effects. As an inhibitor of DHFR, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been found to have neuroprotective effects, which may be due to its ability to inhibit the enzyme acetylcholinesterase (AChE).
Advantages and Limitations for Lab Experiments
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is an attractive compound for laboratory experiments due to its relatively low cost and ease of synthesis. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been found to have a variety of potential applications in scientific research, which makes it an attractive compound for further study. However, there are some limitations to using 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine in laboratory experiments, such as its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential applications of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine are still being studied, and there are a number of future directions for research. These include further study of its mechanism of action, as well as its potential applications in the fields of cancer, inflammation, and neuroscience. Additionally, further research into the synthesis of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine and its solubility in water could lead to improved methods for its use in laboratory experiments. Finally, further research into the biochemical and physiological effects of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine could lead to the development of new therapeutic agents.
properties
IUPAC Name |
2-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-5-3-12-7-13(11-4-6-17-9-11)15-16(12)8-10-1-2-10/h4,6-7,9-10H,1-3,5,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDSSWWEMRZPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CSC=C3)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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